molecular formula C27H23NO3S2 B11677513 (5Z)-3-phenyl-5-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-phenyl-5-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11677513
M. Wt: 473.6 g/mol
InChI Key: GCNGNPYODQPNMF-PLRJNAJWSA-N
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Description

(5Z)-3-phenyl-5-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, phenyl groups, and ether linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-phenyl-5-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the phenyl and ether groups. Common synthetic routes may include:

    Formation of Thiazolidinone Ring: This step often involves the reaction of a thiourea derivative with a haloketone under basic conditions.

    Introduction of Phenyl Groups: Phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.

    Ether Linkages: The ether linkages are typically formed through Williamson ether synthesis, which involves the reaction of an alkoxide with a halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-phenyl-5-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or other nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-3-phenyl-5-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-phenyl-5-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-phenyl-5-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar in structure but with different substituents.

    Thiazolidinone Derivatives: Compounds with variations in the thiazolidinone ring or substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H23NO3S2

Molecular Weight

473.6 g/mol

IUPAC Name

(5Z)-3-phenyl-5-[[3-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H23NO3S2/c1-2-9-21-11-6-7-15-24(21)31-17-16-30-23-14-8-10-20(18-23)19-25-26(29)28(27(32)33-25)22-12-4-3-5-13-22/h2-8,10-15,18-19H,1,9,16-17H2/b25-19-

InChI Key

GCNGNPYODQPNMF-PLRJNAJWSA-N

Isomeric SMILES

C=CCC1=CC=CC=C1OCCOC2=CC=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4

Canonical SMILES

C=CCC1=CC=CC=C1OCCOC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4

Origin of Product

United States

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